

3-bromo-1-phenyl-1H-pyrazole CAS number 50877-46-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-bromo-1-phenyl-1H-pyrazole

Cat. No.: B1612749

[Get Quote](#)

An In-Depth Technical Guide to **3-bromo-1-phenyl-1H-pyrazole** (CAS 50877-46-8) for Advanced Research and Development

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-bromo-1-phenyl-1H-pyrazole**, a key heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, plausible synthetic routes, and its critical role as a synthon in the construction of complex pharmaceutical agents. Detailed protocols for cornerstone palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, are presented to illustrate its synthetic utility. The guide further explores the significance of the 1-phenylpyrazole scaffold, drawing connections to prominent drugs such as Celecoxib and Rimonabant, thereby providing context for its application in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of the 1-Phenylpyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.^[1] The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a molecule's

physicochemical and biological properties. **3-bromo-1-phenyl-1H-pyrazole** (CAS: 50877-46-8) has emerged as a particularly valuable intermediate. The presence of a bromine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the N1-phenyl group significantly influences the molecule's conformation and electronic properties, which can be crucial for receptor binding and overall bioactivity.

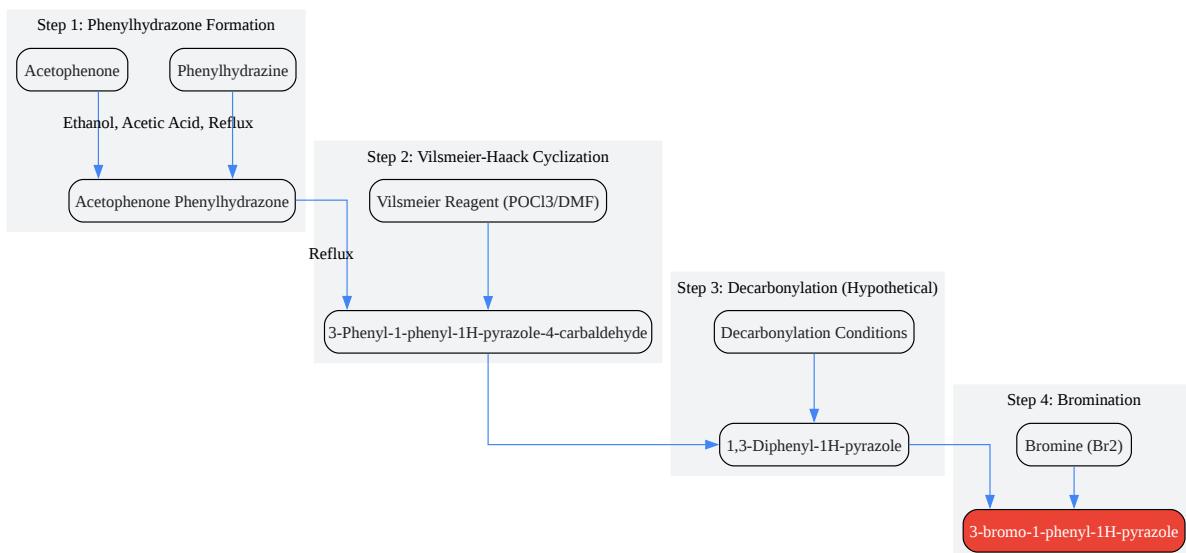
The utility of this scaffold is exemplified by its presence in the chemical architecture of several blockbuster drugs. For instance, the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant both feature a substituted 1-phenylpyrazole core, underscoring the scaffold's ability to interact with key biological targets.^[2] This guide will provide the technical details necessary for researchers to effectively utilize **3-bromo-1-phenyl-1H-pyrazole** in their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key properties of **3-bromo-1-phenyl-1H-pyrazole** are summarized below.

Property	Value	Reference(s)
CAS Number	50877-46-8	[3]
Molecular Formula	C ₉ H ₇ BrN ₂	
Molecular Weight	223.07 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	115-116 °C (at 1 Torr)	
Density	1.519 g/cm ³	

Spectroscopic Analysis


While a complete set of spectra for **3-bromo-1-phenyl-1H-pyrazole** is not readily available in the public domain, data from the closely related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, can provide valuable insights into the expected spectral features.^[4]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and phenyl rings. The pyrazole protons at positions 4 and 5 would appear as doublets. The protons of the N-phenyl group would typically appear as a multiplet in the aromatic region of the spectrum.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazole and phenyl rings. The carbon atom bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity and will appear in a predictable region of the spectrum.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by bands corresponding to C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and phenyl rings, and the C-Br stretching frequency. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, characteristic peaks are observed at 1554, 1502 (C=C/C=N stretching), 1099 (C-O stretching of the methoxy group), and 749, 686 cm⁻¹ (C-H bending).^{[4][5]}
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M⁺ and M⁺₂ peaks). The molecular ion peak for **3-bromo-1-phenyl-1H-pyrazole** would be expected at m/z 222 and 224. For the related compound 3-bromo-1-methyl-1H-pyrazole, the top two peaks in the mass spectrum are observed at m/z 160 and 162.^[6]

Synthesis of 3-bromo-1-phenyl-1H-pyrazole

While a direct, single-step synthesis from commercially available starting materials is not prominently reported, a plausible and efficient route can be designed based on established synthetic methodologies for related pyrazole derivatives. A common approach involves the Vilsmeier-Haack reaction to construct the pyrazole ring, followed by a selective bromination step.^[7]

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **3-bromo-1-phenyl-1H-pyrazole**.

Detailed Experimental Protocol (Proposed)

Causality behind Experimental Choices: This protocol is designed based on the Vilsmeier-Haack reaction, a reliable method for the formylation and cyclization of phenylhydrazones to

form pyrazole-4-carbaldehydes.^[7] The subsequent decarbonylation and bromination steps are standard transformations in organic synthesis.

Step 1: Synthesis of Acetophenone Phenylhydrazone

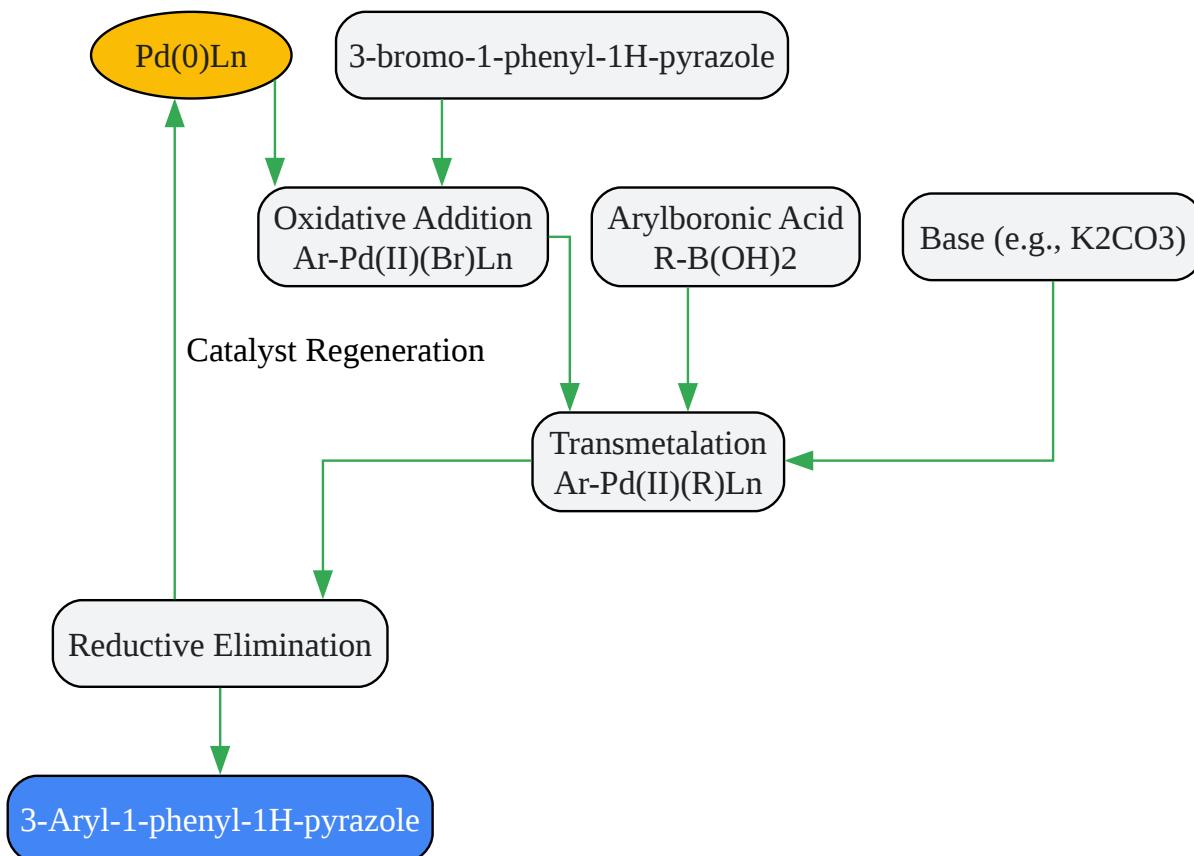
- To a solution of acetophenone (0.1 mol) in ethanol (150 mL), add phenylhydrazine (0.1 mol) and a catalytic amount of glacial acetic acid (1 mL).
- Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
- Filter the solid, wash with cold ethanol, and dry under vacuum to yield acetophenone phenylhydrazone.

Step 2: Synthesis of 3-Phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl_3 , 0.3 mol) to ice-cold N,N-dimethylformamide (DMF, 100 mL) with stirring.
- To this reagent, add a solution of acetophenone phenylhydrazone (0.1 mol) in DMF (50 mL) dropwise.
- After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.
- Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
- Neutralize the mixture with a saturated sodium bicarbonate solution. The crude product will precipitate.
- Filter the solid, wash with water, and purify by recrystallization from ethanol to obtain 3-phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3 & 4: Decarbonylation and Bromination to **3-bromo-1-phenyl-1H-pyrazole** Note: A direct bromination of a pyrazole ring at the C3 position is less common than at C4. A more plausible

route might involve starting with a different precursor to favor C3 substitution. However, for the purpose of this guide, a general bromination procedure is outlined.


- The decarbonylation of the pyrazole-4-carbaldehyde can be a challenging step and may require specialized catalysts (e.g., Rhodium-based catalysts) or harsh conditions.
- Alternatively, direct bromination of 1-phenyl-1H-pyrazole can be considered. To a solution of 1-phenyl-1H-pyrazole (0.05 mol) in a suitable solvent such as chloroform or acetic acid, add a solution of bromine (0.05 mol) in the same solvent dropwise at room temperature.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- The reaction may yield a mixture of isomers (3-bromo and 4-bromo), which would require careful chromatographic separation to isolate the desired **3-bromo-1-phenyl-1H-pyrazole**.

Key Reactions and Applications in Drug Discovery

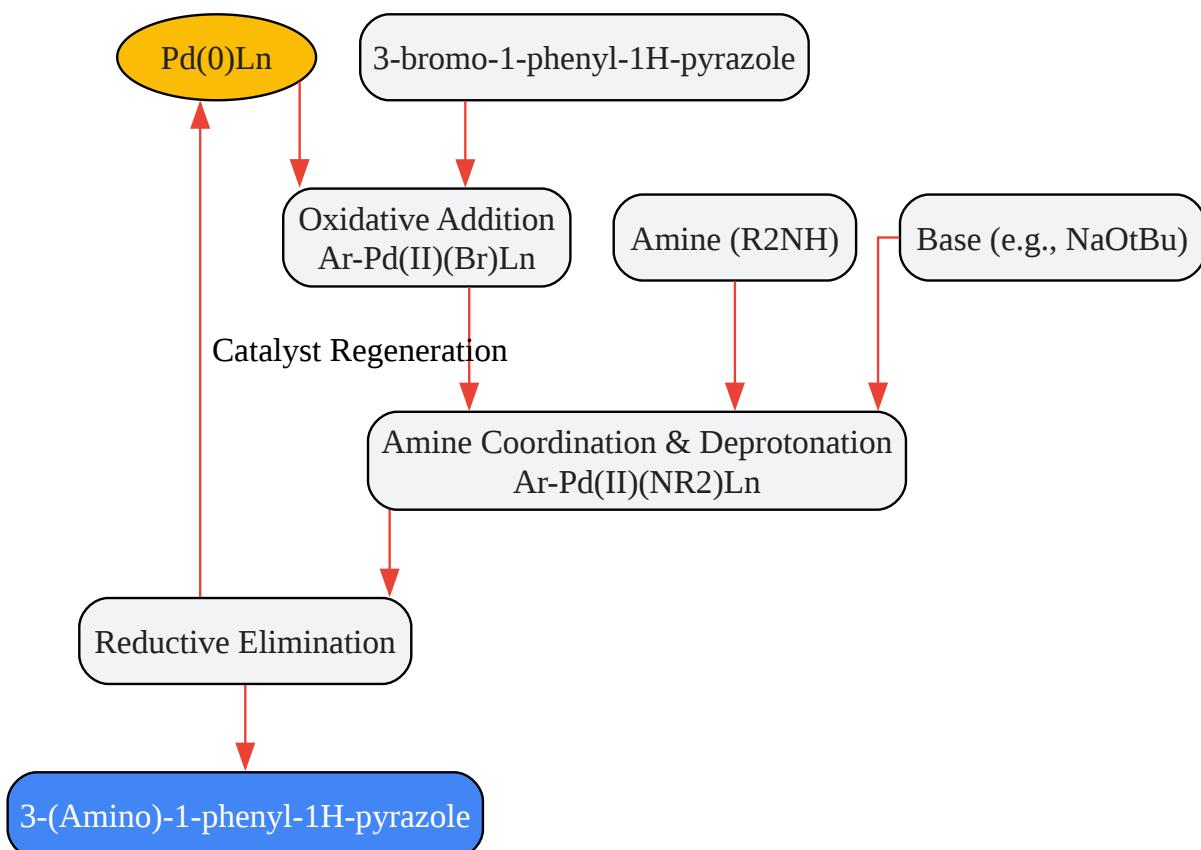
The bromine atom at the C3 position of **3-bromo-1-phenyl-1H-pyrazole** serves as a versatile functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Detailed Protocol: Suzuki-Miyaura Coupling

- To a reaction vessel, add **3-bromo-1-phenyl-1H-pyrazole** (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 mmol), and a base such as potassium carbonate (K_2CO_3 , 2.0 mmol).
- Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

- Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
- After completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-phenyl-1H-pyrazole derivative.

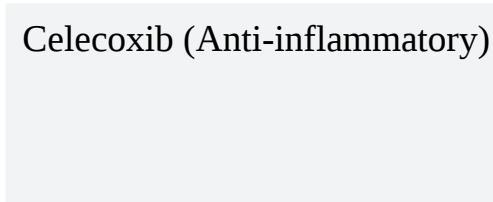
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.^[8] This reaction is highly valuable for synthesizing aryl amines, which are prevalent in many biologically active molecules.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination


- In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., sodium tert-butoxide, NaOtBu , 1.4 mmol).
- Add **3-bromo-1-phenyl-1H-pyrazole** (1.0 mmol) and the desired amine (1.2 mmol).
- Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
- Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Once complete, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the 3-amino-1-phenyl-1H-pyrazole derivative.

The 1-Phenylpyrazole Scaffold in Approved Drugs

The structural motif of 1-phenylpyrazole is central to the therapeutic effect of several marketed drugs. Understanding the structure of these drugs provides a clear rationale for the utility of building blocks like **3-bromo-1-phenyl-1H-pyrazole**.

Rimonabant (Anti-obesity)

Celecoxib (Anti-inflammatory)

[Click to download full resolution via product page](#)

Caption: Structures of Celecoxib and Rimonabant highlighting the 1-phenylpyrazole core.

The synthesis of these complex molecules often relies on the functionalization of a pre-formed pyrazole ring. For example, the synthesis of Celecoxib involves the condensation of a diketone with a substituted phenylhydrazine.^[9] Similarly, the synthesis of Rimonabant involves the reaction of a diketo ester with N-amino piperidine and subsequent cyclization with 2,4-dichlorophenylhydrazine hydrochloride.^[10] The use of a pre-functionalized building block like **3-bromo-1-phenyl-1H-pyrazole** can offer alternative and potentially more efficient synthetic routes to analogues of these drugs.

Safety and Handling

3-bromo-1-phenyl-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-bromo-1-phenyl-1H-pyrazole is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its utility is primarily derived from the presence of a reactive bromine atom that allows for facile diversification via modern cross-coupling methodologies. The inherent biological relevance of the 1-phenylpyrazole scaffold, as demonstrated by its inclusion in successful therapeutic agents, further cements the importance of this building block. This technical guide has provided a detailed overview of its properties, synthesis, and key reactions, offering researchers the foundational knowledge required to leverage this versatile molecule in the pursuit of novel chemical entities with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 50877-46-8|3-Bromo-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [3-bromo-1-phenyl-1H-pyrazole CAS number 50877-46-8]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1612749#3-bromo-1-phenyl-1h-pyrazole-cas-number-50877-46-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com